Thiourea-15N2

Catalog No.
S1911828
CAS No.
287476-21-5
M.F
CH4N2S
M. Wt
78.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiourea-15N2

CAS Number

287476-21-5

Product Name

Thiourea-15N2

IUPAC Name

bis(15N)(azanyl)methanethione

Molecular Formula

CH4N2S

Molecular Weight

78.11 g/mol

InChI

InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)/i2+1,3+1

InChI Key

UMGDCJDMYOKAJW-SUEIGJEOSA-N

SMILES

C(=S)(N)N

Canonical SMILES

C(=S)(N)N

Isomeric SMILES

C(=S)([15NH2])[15NH2]
  • Detectability

    15N is a rare isotope compared to the more abundant Nitrogen-14 (14N) found naturally. This difference allows scientists to easily distinguish between molecules containing the enriched 15N and those with the more common 14N in techniques like mass spectrometry .

  • Metabolic Tracing

    By incorporating Thiourea-15N2 into biological systems, researchers can track the movement and transformation of nitrogen-containing molecules within an organism. This allows for the study of metabolic pathways and the fate of specific compounds in the body .

  • Isotopic Labeling

    Thiourea-15N2 can be used to create isotopically labeled molecules for various research purposes. For example, it can be used to label proteins, enzymes, or other biomolecules with 15N, enabling researchers to study their structure, function, and interactions with other molecules .

  • Metabolic Studies in Plants and Microorganisms

    Scientists can utilize Thiourea-15N2 to investigate nitrogen fixation, assimilation, and utilization in plants and microorganisms. By tracking the incorporation of 15N into different nitrogenous compounds, researchers can gain insights into the efficiency of these processes .

  • Environmental Research

    Thiourea-15N2 can be a valuable tool in environmental studies to track the fate and transport of nitrogen in ecosystems. Researchers can use it to investigate nitrogen cycling in soil, water, and waste treatment processes .

Thiourea-15N2 is an isotopically labeled derivative of thiourea, where both nitrogen atoms in the thiourea molecule are substituted with the nitrogen-15 isotope. Its chemical formula is H2NCSNH2, and it has a molecular weight of 78.11 g/mol. This compound appears as a colorless crystalline solid and is notable for its applications in various fields of scientific research, particularly in organic synthesis and biological studies .

  • Oxidation: Thiourea can be oxidized to produce thiourea dioxide, which acts as a reducing agent in various chemical processes.
  • Reduction: It can reduce peroxides to form diols, with an unstable endoperoxide as an intermediate.
  • Substitution: Thiourea-15N2 reacts with halogenated compounds to yield substituted thioureas, which serve as valuable intermediates in organic synthesis.

Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride and lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions.

Thiourea-15N2 exhibits several biological activities that make it a subject of interest in medicinal chemistry. It has been investigated for its potential therapeutic properties, including:

  • Anticancer Activity: Research has indicated that thiourea derivatives can inhibit cancer cell growth through various mechanisms.
  • Antibacterial Activity: Thiourea-based compounds have shown effectiveness against certain bacterial strains, making them candidates for antibiotic development.
  • Isotopic Labeling: The nitrogen-15 isotope allows researchers to trace nitrogen pathways in biological systems, enhancing our understanding of metabolic processes .

Thiourea-15N2 can be synthesized using several methods:

  • Condensation of Amines and Carbon Disulfide: Primary amines react with carbon disulfide in an aqueous medium to form thiourea derivatives.
  • Reaction of Isocyanides with Aliphatic Amines: This method involves reacting isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperatures.
  • On-Water Reaction of (Thio)isocyanates with Amines: A sustainable approach that allows for the synthesis of unsymmetrical thioureas with simple product isolation through filtration .

Thiourea-15N2 has diverse applications across various fields:

  • Organic Synthesis: Used as a reagent and catalyst in the synthesis of organic compounds.
  • Biological Research: Employed for isotopic labeling to trace nitrogen metabolism.
  • Pharmaceutical Development: Investigated for its potential use in developing anticancer and antibacterial drugs.
  • Industrial Uses: Utilized in producing photographic films, dyes, elastomers, plastics, and textiles .

Studies involving thiourea derivatives have demonstrated their interactions with biological systems and catalysts. For instance, thiourea acts as a promoter in electrochemical nitrogen reduction reactions on nickel sulfide catalysts. Understanding these interactions helps elucidate the mechanisms by which thiourea compounds influence biochemical pathways and catalytic processes .

Thiourea-15N2 can be compared with several similar compounds:

CompoundDescriptionUnique Features
ThioureaThe non-isotopically labeled version of thioureaLacks isotopic labeling
UreaStructurally similar but contains an oxygen atomOxygen instead of sulfur
IsothioureaA tautomeric form where sulfur bonds to a different nitrogen atomDifferent tautomeric structure

Thiourea-15N2's uniqueness lies in its isotopic labeling with nitrogen-15, allowing it to be used effectively for tracing studies while maintaining similar chemical properties to regular thiourea. This isotopic substitution provides additional insights into nitrogen pathways without significantly altering its reactivity or utility .

XLogP3

-0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Wikipedia

Thiourea-15N2

Dates

Modify: 2024-04-14

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